![molecular formula C21H18FN3O3S2 B2925667 N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-03-1](/img/structure/B2925667.png)

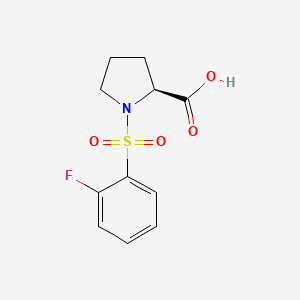

N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

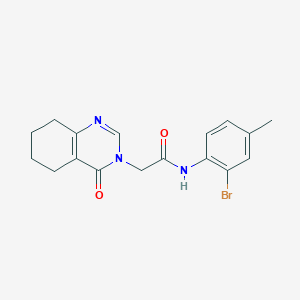

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrazole ring, and a sulfonamide group . Thiophene-based analogs have been of interest to scientists as potential biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods for thiophene derivatives include the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The pyrazole ring is a five-membered ring containing two nitrogen atoms. The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, which are in turn bonded to a nitrogen atom .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Fluoroalkylation Methods : Studies have developed efficient methods for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes, demonstrating the versatility of fluoroalkylating reagents in synthesizing fluorinated beta-ketosulfones and gem-disulfones with high yields. This highlights the potential for creating diverse fluorinated compounds with significant biological or material properties (Ni, Zhang, & Hu, 2009).

Catalytic Asymmetric Additions : The catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, enabling the synthesis of compounds with sulfone and fluorine incorporating contiguous quaternary stereocenters. This method provides a metal-free route to complex molecules that are relevant in drug development and material science (Bhosale, Císařová, Kamlar, & Veselý, 2022).

Applications in Organic Chemistry and Material Science

Synthesis of Visible Light-Emitting Molecules : Research on molecules with "isolated" phenyl rings, which do not follow the conventional design principles for fluorophores, shows that they can emit visible light with high quantum yields. This suggests that compounds with non-conjugated structures, possibly including derivatives of sulfonamides, could be engineered for applications in optoelectronic devices and fluorescent markers (Zhang et al., 2017).

Nucleophilic Substitutions and Catalytic Transformations : The versatility of sulfonamide compounds in facilitating nucleophilic substitutions and catalytic transformations is evident in organic synthesis. This includes the development of new methodologies for the alkylation of activated aromatic compounds, indicating the potential for creating complex molecules with diverse functional groups (Kuhakarn et al., 2011).

Direcciones Futuras

Thiophene-based compounds have a wide range of applications in medicinal chemistry and material science, and there is ongoing research into the development of new thiophene derivatives with improved biological activity . Future research may also explore the potential applications of this specific compound.

Propiedades

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-9-7-14(8-10-17)18-13-19(15-4-2-5-16(22)12-15)25(23-18)21(26)20-6-3-11-29-20/h2-12,19,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKVKZXKXQDPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)

![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)

![5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925590.png)

![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)

![5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925596.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)

![2-biphenyl-4-yl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]acetamide](/img/structure/B2925600.png)

![N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2925601.png)

![Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B2925607.png)